molecular formula C6H4ClF2N B1591819 4-Chloro-3,5-difluoroaniline CAS No. 2613-33-4

4-Chloro-3,5-difluoroaniline

Cat. No. B1591819
CAS RN: 2613-33-4
M. Wt: 163.55 g/mol
InChI Key: LURQZEKPTCFPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-difluoroaniline (4-Cl-3,5-DFA) is an important organic compound with a wide range of applications in both the pharmaceutical and industrial sectors. It is a fluorinated aniline derivative with a unique chemical structure that has been used in the synthesis of numerous compounds, including drugs, dyes, and polymers. 4-Cl-3,5-DFA has also been used in the synthesis of a variety of pharmaceuticals, including antifungal agents and anti-inflammatory drugs. Additionally, 4-Cl-3,5-DFA has been the subject of numerous scientific studies due to its unique chemical structure and potential applications.

Scientific Research Applications

In Vitro Nephrotoxic Effects

4-Chloro-3,5-difluoroaniline has been studied for its in vitro nephrotoxic effects. Researchers used renal cortical slices from rats to assess toxicity, finding that among the 3,5-dihaloaniline isomers, 3,5-difluoroaniline was the least potent nephrotoxicant (Hong et al., 2000).

Synthesis and Anesthetic Activity

Another area of research involves the synthesis of derivatives of 3,4-difluoroaniline and their local anesthetic properties. This research provides insights into the biological activity of alkenylarylamines, which are relevant in medical chemistry (Gataullin et al., 1999).

Preparation Methods

The preparationof 2,6-difluoroaniline from 1,3,5-trichlorobenzene has been described, showcasing the complex chemical processes involved in producing difluoroaniline derivatives. This includes steps like KF exchange on trichlorobenzene, dichlorination, nitration, and reduction (Pews & Gall, 1991).

Spectroscopic and Quantum Chemical Studies

Spectroscopic and quantum chemical studies of 3,4-difluoroaniline provide a detailed understanding of the structural and physicochemical properties of the molecule. This includes experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis, as well as theoretical calculations (Kose et al., 2015).

Metallation and Regiocontrol

Research on metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines revealed how fluorine influences regiocontrol in the synthesis of certain derivatives. This work demonstrates the nuanced chemical reactions involved in the manipulation of difluoroaniline compounds (Thornton & Jarman, 1990).

Synthesis of Derivatives

The synthesis of 4-Chloro-2,5-difluorobenzoic Acid from 2,5-difluoroaniline involves multiple steps like Sandmeyer reaction, bromination, and Grignard reaction. This study contributes to the understanding of efficient synthetic pathways for difluoroaniline derivatives (Zhao Hao-yu, 2011).

Quantum Chemical Computational Studies

Quantum chemical computational studies on 2,4-difluoroaniline have been carried out using Density Functional Theories (DFT). Such studies delve into the hyperpolarizability, molecular orbital analysis, and other electronic properties of the compound, indicating its potential for applications in nonlinear optics (NLO) (Selvam et al., 2020).

properties

IUPAC Name

4-chloro-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURQZEKPTCFPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598818
Record name 4-Chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-difluoroaniline

CAS RN

2613-33-4
Record name 4-Chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound (250) can be prepared in the same manner as in Preparation Example 240, except for replacing compound (P102) with 4-chloro-3,5-difluorophenol. The 4-chloro-3,5-difluorophenol can be prepared by reacting a Grignard reagent prepared from 1-bromo-4-chloro-3,5-difluorobenzene with t-butyl hydroperoxide or converting the same Grignard reagent to a boric ester, and oxidizing the product with hydrogen peroxide under a basic condition. It is also prepared by nitrating 2-chloro-1,3-difluorobenzene (obtainable by decomposing a diazonium salt of 2,6-difluoroaniline in the presence of cuprous chloride or in hydrochloric acid), reducing the nitro-compound to obtain 4-chloro-3,5-difluoroaniline, and decomposing its diazonium salt in sulfuric acid.
[Compound]
Name
Compound ( 250 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
boric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3,5-difluoroaniline
Reactant of Route 2
4-Chloro-3,5-difluoroaniline
Reactant of Route 3
Reactant of Route 3
4-Chloro-3,5-difluoroaniline
Reactant of Route 4
Reactant of Route 4
4-Chloro-3,5-difluoroaniline
Reactant of Route 5
4-Chloro-3,5-difluoroaniline
Reactant of Route 6
Reactant of Route 6
4-Chloro-3,5-difluoroaniline

Citations

For This Compound
3
Citations
JL Woodring, SH Lu, L Krasnova… - Journal of Medicinal …, 2019 - ACS Publications
Antiviral drug resistance in influenza infections has been a major threat to public health. To develop a broad-spectrum inhibitor of influenza to combat the problem of drug resistance, we …
Number of citations: 10 pubs.acs.org
AD Skolyapova, GA Selivanova, EV Tretyakov… - Tetrahedron, 2017 - Elsevier
We have studied the interaction of polyfluorinated (in the benzene moiety) 2-chloroquinolines with liquid and aqueous ammonia as an approach to the synthesis of halogen-containing …
Number of citations: 13 www.sciencedirect.com
AD Skolyapova, GA Selivanova, EV Tretyakov… - Journal of Fluorine …, 2018 - Elsevier
Transformation of 14 quinolines polyfluorinated in the benzene moiety was investigated in nitration systems: a mixture of HNO 3 and H 2 SO 4 , NaNO 3 in H 2 SO 4 , NO 2 BF 3 OH in …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.